

Application Notes and Protocols for Studying Calcium Channel Kinetics Using Etripamil

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Compound of Interest

Compound Name: Etripamil

Cat. No.: B607387

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Introduction

Etripamil is a novel, fast-acting, non-dihydropyridine L-type calcium channel blocker.^{[1][2][3]} Its primary clinical application is for the acute termination of paroxysmal supraventricular tachycardia (PSVT), administered intranasally for rapid onset of action.^{[1][3]} Beyond its clinical use, **etripamil** serves as a valuable research tool for investigating the kinetics and physiological roles of L-type calcium channels (LTCCs) due to its rapid but short-acting nature. These application notes provide detailed protocols for utilizing **etripamil** to characterize LTCCs in various experimental settings.

L-type calcium channels are critical for regulating calcium influx in response to membrane depolarization in various cell types, including cardiomyocytes, vascular smooth muscle cells, and neurons. **Etripamil**'s mechanism of action involves the inhibition of calcium influx through these channels, which in turn slows atrioventricular (AV) node conduction and prolongs the AV node refractory period.

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of **etripamil** from preclinical and clinical studies.

Table 1: Pharmacokinetics of Etripamil

Parameter	Value	Species/Study Population	Administration Route	Source
Time to Maximal Plasma Concentration (Tmax)	5-8.5 minutes	Healthy Adults	Intranasal	
Terminal Half-Life	~1.5 hours (60 mg dose)	Healthy Adults	Intranasal	
Terminal Half-Life	~2.5-3 hours (70-105 mg doses)	Healthy Adults	Intranasal	
Mean Half-Life	12.3 - 20.8 minutes	Cynomolgus Monkeys	Intravenous	

Table 2: Clinical Efficacy of Etripamil in PSVT Conversion

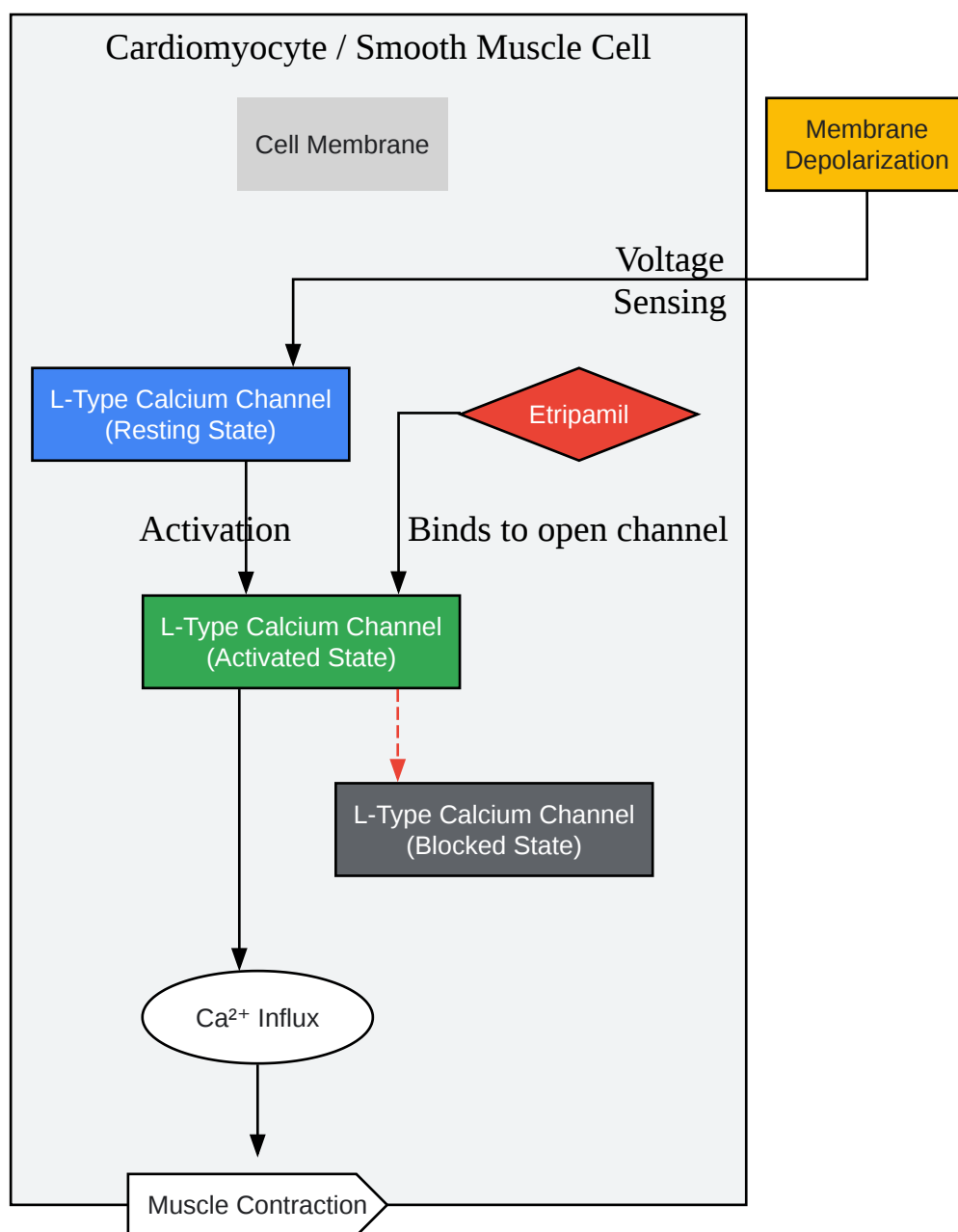
Study	Endpoint	Etripamil Group	Placebo Group	Source
RAPID Trial	Conversion to sinus rhythm within 30 mins	64.3%	31.2%	
RAPID Trial	Median time to conversion	17.2 minutes	53.5 minutes	
NODE-1 Trial	Conversion rate (70-140 mg doses)	65-95%	35%	
NODE-1 Trial	Median time to conversion	< 3 minutes	-	
NODE-303 Study	Conversion to sinus rhythm by 60 mins	70.5%	-	
NODE-303 Study	Median time to conversion	18.3 minutes	-	

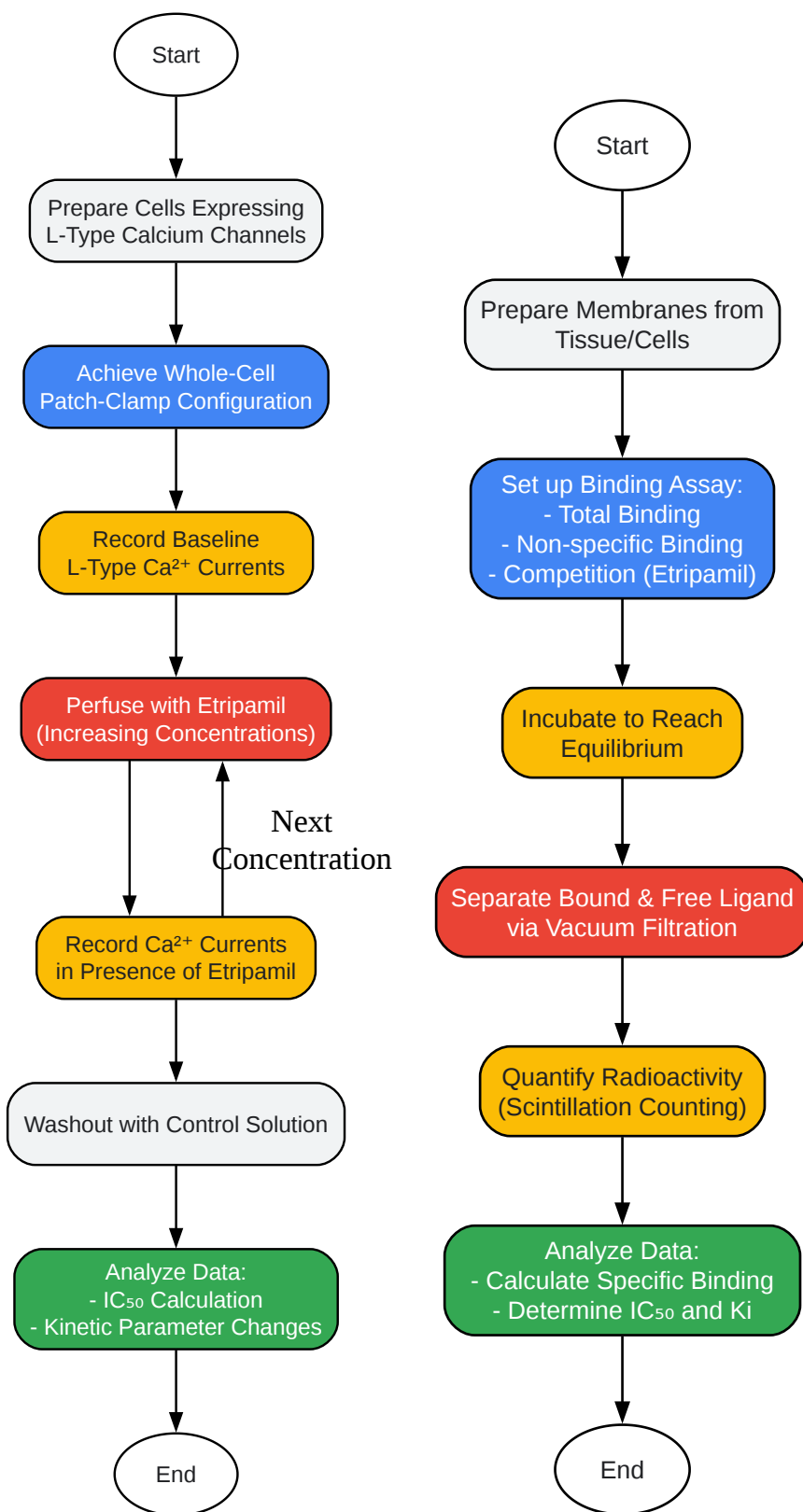
Table 3: Preclinical Pharmacodynamic Effects of Intravenous Etripamil in Cynomolgus Monkeys

Dose	Mean Highest PR Prolongation from Baseline (within 20 mins)	Effect on Systolic Blood Pressure	Effect on Heart Rate	Source
0.3 mg/kg	27.38%	Dose-dependent decrease	Dose-dependent increase	
0.15 mg/kg	Dose-dependent	Dose-dependent decrease	Dose-dependent increase	
0.05 mg/kg	Dose-dependent	Dose-dependent decrease	Dose-dependent increase	
0.025 mg/kg	Dose-dependent	Dose-dependent decrease	Dose-dependent increase	

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of L-type calcium channels and the inhibitory effect of **etripamil**.





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